methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is an organic compound characterized by its complex structure, which includes a trifluoromethyl group, a hydroxy group, and a dibutoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dibutoxybenzaldehyde and trifluoroacetic acid.
Formation of Intermediate: The first step involves the condensation of 2,4-dibutoxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a reagent like hydrogen peroxide or a peracid to introduce the hydroxy group.
Esterification: Finally, the hydroxylated intermediate undergoes esterification with methanol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential use as a drug candidate, particularly in areas where trifluoromethyl groups are known to enhance biological activity, such as in enzyme inhibition or receptor binding.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dimethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate: Similar structure but with methoxy groups instead of butoxy groups.
Ethyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of both butoxy groups and a trifluoromethyl group, which can impart distinct physical and chemical properties compared to its analogs. These properties might include altered solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
methyl 2-(2,4-dibutoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3O5/c1-4-6-10-25-13-8-9-14(15(12-13)26-11-7-5-2)17(23,16(22)24-3)18(19,20)21/h8-9,12,23H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOGONVISMCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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